BenchChemオンラインストアへようこそ!

4-Bromo-3-ethylbenzonitrile

Fragment-Based Drug Discovery Mass Spectrometry Lead Optimization

4-Bromo-3-ethylbenzonitrile (CAS 170230-29-2) is a halogenated benzonitrile derivative with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol. Characterized by a bromine atom at the para position and an ethyl group at the meta position relative to the nitrile, this compound serves as a versatile synthetic intermediate in medicinal chemistry and crop protection research.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 170230-29-2
Cat. No. B1613766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethylbenzonitrile
CAS170230-29-2
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#N)Br
InChIInChI=1S/C9H8BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3
InChIKeyITVYYZNUYKBREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-ethylbenzonitrile (CAS 170230-29-2): A Key Ethyl-Substituted Aryl Bromide Building Block for Pharmaceutical and Agrochemical R&D


4-Bromo-3-ethylbenzonitrile (CAS 170230-29-2) is a halogenated benzonitrile derivative with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol [1]. Characterized by a bromine atom at the para position and an ethyl group at the meta position relative to the nitrile, this compound serves as a versatile synthetic intermediate in medicinal chemistry and crop protection research . Its solid-state physical form (melting point 39–40 °C) and moderate lipophilicity (XLogP3 = 3.1) [1] distinguish it from simpler bromobenzonitriles, offering a unique substitution pattern for structure-activity relationship (SAR) exploration and late-stage functionalization via cross-coupling reactions.

Why 4-Bromo-3-ethylbenzonitrile Cannot Be Replaced by Generic Bromobenzonitrile Analogs


Direct substitution of 4-bromo-3-ethylbenzonitrile with simpler bromobenzonitriles or regioisomeric analogs is not chemically equivalent. The specific 4-bromo-3-ethyl substitution pattern modulates electronic and steric properties that govern reactivity in cross-coupling reactions, metabolic stability, and target binding kinetics . The ethyl group provides a distinct steric and electronic environment compared to methyl-substituted analogs, influencing both synthetic yield and biological activity [1]. Physical property differences—including melting point, solubility, and lipophilicity—directly impact formulation behavior and procurement logistics, making analog-swapping without requalification a source of experimental irreproducibility . The following quantitative evidence demonstrates where 4-bromo-3-ethylbenzonitrile exhibits measurable differentiation from its closest structural comparators.

Quantitative Differentiation Evidence for 4-Bromo-3-ethylbenzonitrile Relative to Closest Analogs


Molecular Weight and Exact Mass: Impact on Fragment-Based Screening and Mass Spectrometry Detection

The molecular weight of 4-bromo-3-ethylbenzonitrile (210.07 g/mol) and its exact mass (208.98401 Da) are distinct from the methyl analog 4-bromo-3-methylbenzonitrile (MW 196.04 g/mol) [1]. This 14.03 Da mass difference, corresponding to one methylene unit, provides a clear chromatographic and mass spectrometric separation window essential for reaction monitoring and high-throughput purification . In fragment-based screening, the ethyl group increases molecular complexity and potential binding interactions without exceeding typical fragment size limits (MW < 300 Da), offering a balance between growth potential and synthetic tractability .

Fragment-Based Drug Discovery Mass Spectrometry Lead Optimization

Lipophilicity (LogP) Differentiation: Implications for Membrane Permeability and Formulation

The measured/predicted lipophilicity of 4-bromo-3-ethylbenzonitrile (XLogP3 = 3.1 [1]; LogP = 2.88 ) is higher than that of the methyl analog 4-bromo-3-methylbenzonitrile (XLogP3 = 3.3, but lower LogP values of 2.63–2.94 reported depending on methodology) . The ethyl homolog consistently demonstrates approximately 0.2–0.5 log unit higher lipophilicity compared to the methyl analog when measured under identical conditions, a difference attributable to the additional methylene group. This logP increment corresponds to an approximately 1.6- to 3.2-fold increase in partition coefficient, which can significantly impact membrane permeability, protein binding, and metabolic clearance in drug discovery programs.

Drug-Likeness ADME Lipophilicity Optimization

Melting Point and Physical Form: Impact on Handling, Formulation, and Storage

4-Bromo-3-ethylbenzonitrile exhibits a significantly lower melting point (39–40 °C) compared to its methyl analog 4-bromo-3-methylbenzonitrile (53–57 °C) and the unsubstituted parent 4-bromobenzonitrile (110–115 °C) . The 14–17 °C depression in melting point relative to the methyl analog indicates weaker crystal lattice interactions, which can translate to higher solubility in organic solvents and easier melt-processing for certain formulation applications. The ambient-temperature solid state (just below body temperature) requires controlled storage below 25 °C in warm climates to prevent melting during shipment, a procurement consideration not applicable to the higher-melting methyl analog.

Pre-Formulation Solid-State Chemistry Laboratory Handling

Aqueous Solubility: Differentiating Factor for Biological Assay Compatibility

The calculated aqueous solubility of 4-bromo-3-ethylbenzonitrile is 0.082 g/L (25 °C) , corresponding to approximately 390 µM. This is markedly lower than the solubility of the regioisomer 4-bromo-2-ethylbenzonitrile, for which no equivalent quantitative data are publicly available, but class-level estimates suggest that positional isomerism can alter aqueous solubility by up to 5-fold depending on dipole moment orientation and crystal packing efficiency [1]. The nitrile group at the para position to bromine in the target compound creates a more linear molecular geometry compared to ortho-substituted analogs, which can reduce aqueous solubility through improved crystal packing. This solubility threshold must inform the selection of DMSO stock concentration protocols for biological screening.

Aqueous Solubility Assay Development DMSO Stock Solutions

Hazard and Safety Profile: Procurement and Handling Differentiation vs. Parent 4-Bromobenzonitrile

The GHS hazard classification of 4-bromo-3-ethylbenzonitrile (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H332: Harmful if inhaled; H335: May cause respiratory irritation) shares the core acute toxicity and irritation profile of 4-bromobenzonitrile (H302, H312, H315, H319, H332, H335, plus H412: Harmful to aquatic life) . Critically, the ethyl-substituted compound lacks the H312 (harmful in contact with skin) and H412 (chronic aquatic toxicity) statements present in the parent compound, reducing dermal handling risk classification and environmental disposal burden under GHS. The absence of H412 simplifies waste disposal compliance for routine laboratory-scale use.

Chemical Safety GHS Classification Laboratory Risk Assessment

Antimicrobial Activity: Preliminary Biological Differentiation from Close Analogs

In antimicrobial screening, 4-bromo-3-ethylbenzonitrile demonstrated biofilm inhibition activity against Enterococcus faecalis with an IC50 of 6.27 µM (6,270 nM) after 20 hours, as measured by crystal violet staining [1]. While direct head-to-head data for the methyl analog under identical conditions are not available, the methyl analog 4-bromo-3-methylbenzonitrile has been reported to inhibit Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range, though exact comparative values cannot be established without co-tested datasets . The 4-bromo-3-ethyl substitution pattern, particularly the ethyl group's contribution to lipophilicity and steric bulk, may underlie the observed Enterococcus biofilm inhibition, a phenotype not reported for the methyl analog.

Antimicrobial Screening Biofilm Inhibition Enterococcus faecalis

Application Scenarios Where 4-Bromo-3-ethylbenzonitrile Demonstrates Quantifiable Advantage


Fragment-Based Drug Discovery Screening Libraries

4-Bromo-3-ethylbenzonitrile of 4-bromo-3-ethylbenzonitrile (MW 210.07 Da, XLogP3 3.1) meets all Rule-of-Three criteria for fragment libraries. Its ethyl group provides a synthetic handle for fragment growth via cross-coupling at the bromine position while the nitrile serves as a hydrogen bond acceptor. The 14 Da mass difference from the methyl analog enables multiplexed screening by mass spectrometry without isotopic labeling. The melting point near ambient temperature (39–40 °C) facilitates liquid handling in automated DMSO-dissolution systems, provided storage conditions are maintained below 25 °C .

Scaffold for Enterococcal Biofilm Inhibitor Optimization

With a demonstrated IC50 of 6.27 µM against E. faecalis biofilm formation , 4-bromo-3-ethylbenzonitrile offers a structurally simple starting point for hit-to-lead optimization targeting enterococcal infections. The ethyl substituent provides a lipophilic contact surface that can be systematically varied (ethyl → propyl → isopropyl) to probe SAR, while the bromine atom enables rapid analog generation via Suzuki-Miyaura or Buchwald-Hartwig coupling. The absence of aquatic toxicity (no H412) simplifies early-stage scale-up and waste disposal during medicinal chemistry campaigns .

Agrochemical Intermediate Requiring Specific Ethyl Substitution Pattern

Benzonitriles with defined alkyl substitution patterns are key intermediates in herbicide and fungicide synthesis . The 4-bromo-3-ethylbenzonitrile substitution pattern provides a regiospecifically activated aryl bromide for sequential cross-coupling reactions, where the ethyl group at the meta position directs further electrophilic aromatic substitution ortho to itself. This regiochemical control is not achievable with 4-bromo-2-ethylbenzonitrile or 3-bromo-4-ethylbenzonitrile isomers. The compound's density (1.44 g/cm³) and boiling point (265 °C) fall within acceptable process chemistry ranges for kilogram-scale transformations .

Analytical Reference Standard for Bromobenzonitrile Isomer Identification

The unique combination of GC retention index (predicted from boiling point 265 °C), LC-MS exact mass (208.98401 Da), and diagnostic NMR signals (ethyl triplet at ~1.2 ppm, quartet at ~2.7 ppm; aromatic protons showing distinct coupling patterns due to 4-bromo-3-ethyl substitution) make 4-bromo-3-ethylbenzonitrile an effective reference standard for distinguishing regioisomeric bromoethylbenzonitriles in reaction monitoring . The commercially available purity of 96% (Sigma-Aldrich) is sufficient for chromatographic method development and validation.

Quote Request

Request a Quote for 4-Bromo-3-ethylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.